N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-[4-(methylthio)phenyl]urea
Vue d'ensemble
Description
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-[4-(methylthio)phenyl]urea, also known as E-3810, is a small molecule inhibitor of angiogenesis. It was developed by Eisai Co. Ltd. and is currently in clinical trials for the treatment of solid tumors.
Mécanisme D'action
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-[4-(methylthio)phenyl]urea specifically targets the kinase domain of VEGFR2, which is responsible for the downstream signaling that leads to angiogenesis. By binding to this domain, this compound prevents the activation of VEGFR2 and the subsequent activation of downstream signaling pathways. This ultimately leads to the inhibition of angiogenesis and the suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-angiogenic effects in vitro and in vivo. In preclinical studies, this compound inhibited tumor growth and metastasis in a variety of tumor models, including breast, lung, and colon cancer. This compound also showed synergistic effects when combined with other anti-cancer agents, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-[4-(methylthio)phenyl]urea is its specificity for VEGFR2, which makes it a potent inhibitor of angiogenesis. However, its potency also presents a limitation, as high concentrations of this compound may have off-target effects on other kinases. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-[4-(methylthio)phenyl]urea and other anti-angiogenic agents. One area of focus is the identification of biomarkers that can predict which patients will respond to anti-angiogenic therapy. Another area of interest is the development of combination therapies that can enhance the efficacy of anti-angiogenic agents. Finally, there is a need for the development of more potent and selective inhibitors of angiogenesis, which can overcome the limitations of current therapies.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of angiogenesis that has shown promise in preclinical studies for the treatment of solid tumors. Its specificity for VEGFR2 makes it a potent inhibitor of angiogenesis, but its potency also presents some limitations. Future research should focus on the development of biomarkers, combination therapies, and more potent and selective inhibitors of angiogenesis.
Applications De Recherche Scientifique
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-[4-(methylthio)phenyl]urea has been extensively studied for its anti-angiogenic properties. Angiogenesis is the process by which new blood vessels are formed from pre-existing ones, and it plays a critical role in the growth and spread of tumors. This compound inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a key mediator of angiogenesis. By blocking VEGFR2 signaling, this compound can prevent the formation of new blood vessels and thus inhibit tumor growth.
Propriétés
IUPAC Name |
1-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-3-24-12-14-25(15-13-24)16-17-4-6-18(7-5-17)22-21(26)23-19-8-10-20(27-2)11-9-19/h4-11H,3,12-16H2,1-2H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFSABJXHDOCEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.